molecular formula C11H10N2O2 B022912 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 105994-75-0

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B022912
CAS No.: 105994-75-0
M. Wt: 202.21 g/mol
InChI Key: MXGOKNNGBUOAGF-UHFFFAOYSA-N
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Description

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 5-position, and a carboxylic acid group at the 4-position. This compound is part of the pyrazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals .

Preparation Methods

The synthesis of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives, such as:

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group at the 5-position instead of the 1-position.

    3-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Methyl group at the 3-position.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Methyl group at the 3-position and phenyl group at the 1-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methyl-5-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-10(8-5-3-2-4-6-8)9(7-12-13)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGOKNNGBUOAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383696
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105994-75-0
Record name 1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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